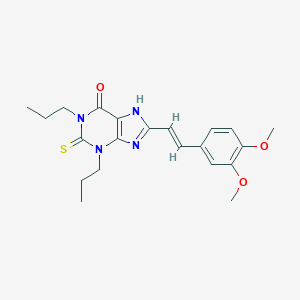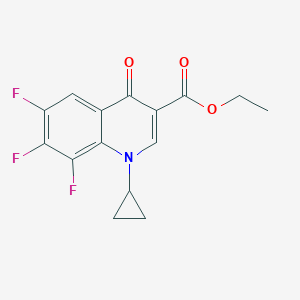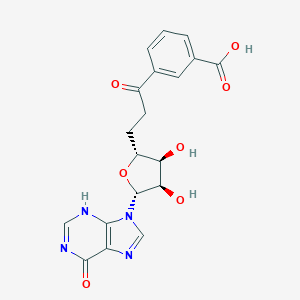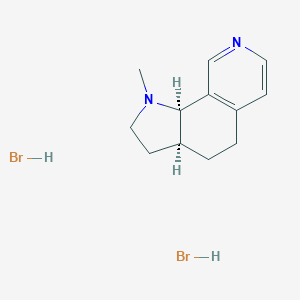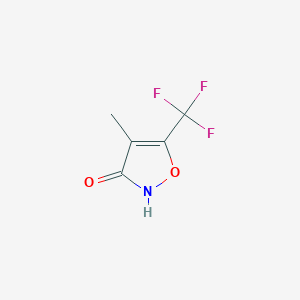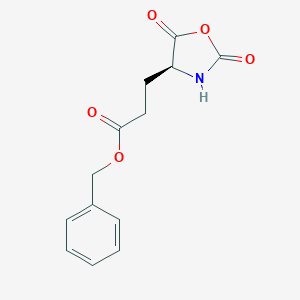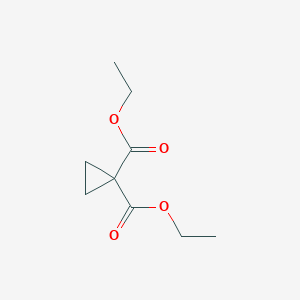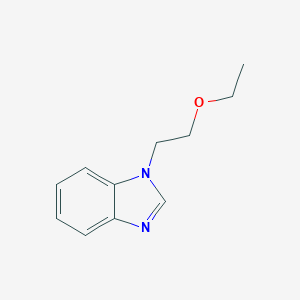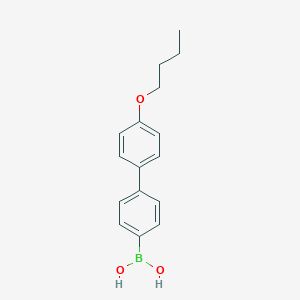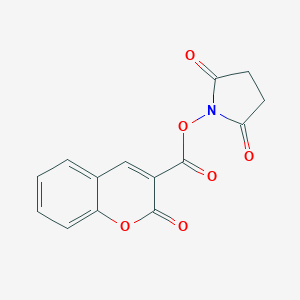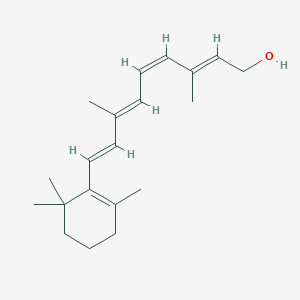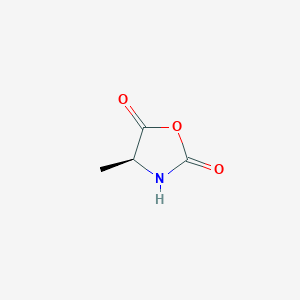
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, also known as TAK-915, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. In
作用機序
The exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in a variety of cognitive processes, including memory and attention, and is believed to play a role in the pathogenesis of Alzheimer's disease. By blocking the activity of this receptor, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may improve cognitive function and memory in patients with Alzheimer's disease.
生化学的および生理学的効果
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as memory and attention. 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its selectivity for the alpha7 nAChR, which may reduce the risk of side effects associated with non-selective nAChR antagonists. However, one limitation of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its poor solubility, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to evaluate its safety and tolerability in humans.
将来の方向性
There are several future directions for the development of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the efficacy of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in clinical trials for the treatment of Alzheimer's disease and other related disorders. Additionally, further studies are needed to optimize the dosing regimen and to evaluate the safety and tolerability of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in humans. Another future direction is to explore the potential of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to identify potential biomarkers for patient selection and monitoring of treatment response.
合成法
The synthesis of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiadiazole ring, which is achieved by the reaction of 2-chloro-5-nitrothiophene with hydrazine hydrate and subsequent cyclization with acetic anhydride. The resulting intermediate is then reacted with 1-methylpiperidine to form the final product, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine.
科学的研究の応用
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to improve cognitive function and memory, as well as reduce amyloid beta levels in the brain. These findings suggest that 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may have potential therapeutic benefits for the treatment of Alzheimer's disease and other related disorders.
特性
CAS番号 |
152720-15-5 |
|---|---|
製品名 |
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine |
分子式 |
C9H13N3OS |
分子量 |
211.29 g/mol |
IUPAC名 |
3-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-12-5-3-7(4-6-12)8-9(13-2)11-14-10-8/h3H,4-6H2,1-2H3 |
InChIキー |
IERRUKVAGMAMSG-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=NSN=C2OC |
正規SMILES |
CN1CCC(=CC1)C2=NSN=C2OC |
その他のCAS番号 |
152720-15-5 |
同義語 |
4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine 4-MZTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
